molecular formula C10H10ClNO3 B6269027 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride CAS No. 1955524-07-8

3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride

Cat. No.: B6269027
CAS No.: 1955524-07-8
M. Wt: 227.64 g/mol
InChI Key: VWBFNHKUJKVPDA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride ( 1955524-07-8) is a high-purity benzofuran derivative with significant potential in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 10 ClNO 3 and a molecular weight of 227.6443 g/mol, serves as a versatile building block for the synthesis of novel therapeutic agents . Benzofuran scaffolds are recognized for their diverse biological activities, particularly in neurological and oncological research . Research indicates that structurally similar benzofuran-2-carboxamide derivatives exhibit notable neuroprotective properties, demonstrating protection against NMDA-induced excitotoxic neuronal damage, a pathway implicated in stroke and neurodegenerative disorders . Some derivatives have shown efficacy comparable to established pharmaceuticals like memantine, functioning through potential NMDA receptor antagonism and antioxidant mechanisms, including scavenging of free radicals and inhibition of lipid peroxidation . Furthermore, the structural motif of the benzofuran core is extensively investigated in oncology for its anticancer potential against various cell lines, including non-small-cell lung cancer (NSCLC) and others . The presence of both aminomethyl and carboxylic acid functional groups on the benzofuran core makes this compound an ideal intermediate for constructing more complex molecules, such as amide-based hybrids and piperazine derivatives, which are often explored for their enhanced biological activity and selectivity . This product is intended for research applications only, including pharmaceutical development, organic synthesis, and material science, and is not for diagnostic or therapeutic use.

Properties

CAS No.

1955524-07-8

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

3-(aminomethyl)-1-benzofuran-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9NO3.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H

InChI Key

VWBFNHKUJKVPDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Benzofuran-2-carboxylic acid is suspended in nitrobenzene at 0–10°C.

  • Acylation : Butyryl chloride or acetyl chloride is added dropwise, followed by AlCl₃. The mixture is stirred for 24 hours at 25°C.

  • Workup : The reaction is quenched with ice-hydrochloric acid, and the product is extracted into ethyl acetate. Sodium bicarbonate washes isolate the carboxylic acid, which is acidified to precipitate the acylated product.

Example :

  • 5-Butyryl-benzofuran-2-carboxylic acid is synthesized with a yield of 91.6% using this method, demonstrating the feasibility of acylating benzofuran derivatives at non-meta positions under controlled conditions.

Mannich Reaction for Aminomethyl Group Introduction

The Mannich reaction converts ketones to β-amino ketones, enabling the installation of the aminomethyl group. For 3-(aminomethyl)-1-benzofuran-2-carboxylic acid , this involves reacting 3-acetylbenzofuran-2-carboxylic acid with formaldehyde and an amine source.

Optimized Conditions

  • Amine Source : Dimethylamine hydrochloride or ammonium chloride.

  • Solvent : Dioxane or ethanol for solubility and reaction homogeneity.

  • Temperature : Reflux (80–100°C) for 5 hours to ensure complete conversion.

Example :

  • 5-(2-Dimethylaminomethyl-butyryl)-benzofuran-2-carboxylic acid hydrochloride is synthesized by reacting 5-butyryl-benzofuran-2-carboxylic acid with paraformaldehyde and dimethylamine hydrochloride in dioxane. The product is recrystallized from ethanol/ether, yielding a pure hydrochloride salt with a melting point of 191–193°C.

Cyclization Strategies for Benzofuran Core Formation

Constructing the benzofuran ring with pre-installed functional groups streamlines synthesis. A cyclization approach using 2-hydroxy-3-acetylbenzoic acid as a precursor avoids regioselectivity issues associated with Friedel-Crafts acylation.

Cyclization Protocol

  • Precursor Synthesis : Acetylation of 2,3-dihydroxybenzoic acid using acetic anhydride.

  • Ring Formation : Treatment with sulfuric acid or polyphosphoric acid induces cyclization, forming 3-acetylbenzofuran-2-carboxylic acid .

  • Mannich Reaction : As described in Section 3, followed by hydrochloride salt formation using concentrated HCl.

Advantages :

  • Avoids competing acylation at positions 5 or 6.

  • Higher yields due to fewer purification steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (MP, °C)Limitations
Friedel-Crafts + MannichAcylation → Mannich → Salt formation75–85191–193Regioselectivity challenges
Cyclization + MannichCyclization → Mannich → Salt formation80–90N/APrecursor availability

Insights :

  • The Friedel-Crafts route is well-documented but requires careful control of reaction conditions to favor position 3 acylation.

  • Cyclization methods offer higher regioselectivity but depend on accessible precursors.

Purification and Characterization

Recrystallization

  • Solvent Systems : Ethanol/ether (1:2) or acetic acid ethyl ester/dioxan for high-purity crystals.

  • Yield Optimization : Multi-step recrystallization removes unreacted starting materials and byproducts.

Spectroscopic Data

  • ¹H NMR : Aromatic protons resonate at δ 7.3–7.9 ppm, while the aminomethyl group (CH₂NH₂) appears as a broad singlet at δ 3.7–4.2 ppm.

  • Melting Point : The hydrochloride salt typically melts with decomposition at 190–193°C, consistent with tertiary amine hydrochlorides.

Industrial-Scale Considerations

  • Cost Efficiency : Nitrobenzene, though effective, poses environmental and safety risks. Alternative solvents like dichloromethane are explored in recent patents.

  • Catalyst Recycling : AlCl₃ recovery systems minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxaldehyde, while reduction may produce benzofuran-2-methanol.

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is primarily investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, Mannich bases derived from benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including human colon cancer cells, suggesting that this compound may possess similar activities .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeCell Lines TestedReference
Mannich BasesAnticancerHuman Colon Cancer
3-(Aminomethyl)-1-benzofuran-2-carboxylic acidPotential AnticancerUnder Investigation-

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Benzofuran derivatives have been associated with modulation of neurotransmitter systems, which could lead to developments in treatments for neurological disorders. The amino group may enhance binding to receptors involved in these pathways.

Synthesis of Derivatives

The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activity. The ability to modify the benzofuran core allows researchers to explore a range of pharmacological profiles.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • A study on Mannich bases demonstrated that derivatives of benzofuran exhibited cytotoxicity significantly higher than standard chemotherapeutic agents like 5-fluorouracil, indicating that modifications to the benzofuran structure can lead to improved therapeutic outcomes .
  • Another research effort focused on the synthesis of various benzofuran derivatives, emphasizing their role in drug discovery and development for conditions such as cancer and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the benzofuran ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride with structurally related compounds from the Enamine Ltd catalogue ():

Compound Name (CAS/EN300 ID) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound C₁₀H₁₀ClNO₃ 227.65 Benzofuran core, aminomethyl, carboxylic acid Drug intermediates, CNS agents
1-Aminopiperidin-4-ol hydrochloride (EN300-1603777) C₈H₁₀ClNO₃ 203.63 Piperidine ring, amino, hydroxyl groups Alkaloid synthesis, peptidomimetics
rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride C₇H₁₄ClNO₃ 195.65 Pyrrolidine ring, ester, hydroxyl groups Chiral building blocks
3-(Aminomethyl)-3-(2-hydroxyethoxy)-1λ⁶-thiolane-1,1-dione hydrochloride (EN300-1241599) Not provided Not provided Thiolane ring, sulfone, hydroxyethoxy, aminomethyl Sulfonamide precursors
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid Not provided Not provided Bridged bicyclic system, carboxylic acid Rigid scaffold for drug design

Functional Group and Reactivity Analysis

  • Benzofuran vs. Piperidine/Pyrrolidine Derivatives: The benzofuran core in the target compound provides aromaticity and planar rigidity, favoring interactions with hydrophobic enzyme pockets. In contrast, 1-aminopiperidin-4-ol hydrochloride and pyrrolidine derivatives exhibit aliphatic heterocycles, which enhance conformational flexibility and blood-brain barrier penetration, making them common in CNS drug candidates .
  • Carboxylic Acid vs. Ester/Sulfone Groups: The carboxylic acid in the target compound increases acidity (pKa ~2–3), promoting hydrogen bonding in biological systems. The rac-ethyl ester derivative (C₇H₁₄ClNO₃) contains a hydrolyzable ester group, while the thiolane-sulfone compound (EN300-1241599) features sulfone moieties, which are electronegative and often used in protease inhibitors .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral benzofurans. However, the bicyclo[2.2.1]heptane derivative’s rigid structure may reduce solubility despite its carboxylic acid group.
  • Thermal Stability : Benzofuran’s aromaticity likely confers higher thermal stability than aliphatic heterocycles like piperidine or thiolane.

Biological Activity

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride (commonly referred to as AMBF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AMBF, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AMBF is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C₉H₉ClN₂O₃, and it possesses both an amino group and a carboxylic acid functional group, which are critical for its interaction with biological targets.

The biological activity of AMBF is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition : AMBF may inhibit certain enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : The compound can act as a ligand for various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that AMBF may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research has indicated that AMBF exhibits promising anticancer activity. A study evaluated its effects on cancer cell lines and found that it can induce apoptosis (programmed cell death) in various cancer types. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial regulators of apoptosis.

Table 1: Anticancer Activity of AMBF

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Caspase activation
A549 (Lung)15.0Bcl-2 modulation

Antimicrobial Activity

AMBF has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell walls, leading to cell lysis.

Table 2: Antimicrobial Activity of AMBF

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • In Vivo Efficacy Against Tumors : A recent animal study assessed the efficacy of AMBF in tumor-bearing mice. Mice treated with AMBF showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
  • Safety Profile Assessment : Toxicological evaluations have indicated that AMBF has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. For example, Friedel-Crafts acylation or alkylation can introduce substituents, followed by aminomethylation via reductive amination or nucleophilic substitution. Final hydrolysis of ester intermediates yields the carboxylic acid, which is then converted to the hydrochloride salt.
  • Optimization : Control reaction temperature (e.g., 0–5°C for sensitive steps), use anhydrous solvents to prevent side reactions, and employ catalysts like palladium for coupling reactions. Purity (>95%) can be ensured via recrystallization or column chromatography .

Q. How do the functional groups in this compound influence its chemical reactivity and biological interactions?

  • Functional Group Roles :

  • Aminomethyl (-CH₂NH₂) : Enhances solubility in aqueous media and enables hydrogen bonding with biological targets (e.g., enzymes).
  • Benzofuran Core : Provides aromatic stability and π-π stacking potential.
  • Carboxylic Acid (-COOH) : Facilitates salt formation (hydrochloride) and ionic interactions.
    • Reactivity : The aminomethyl group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis. The carboxylic acid can participate in esterification or amide coupling for derivative synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity thresholds.
  • Structural Confirmation :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
  • FT-IR : To confirm functional groups (e.g., -NH₂ stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?

  • Approach :

Comparative Assays : Test compounds under identical conditions (e.g., cell lines, concentrations).

Purity Verification : Use HPLC to rule out impurities as confounding factors.

Structural Reanalysis : Confirm regiochemistry (e.g., 2- vs. 3-substituted benzofuran) via X-ray crystallography or 2D NMR.

  • Example : Derivatives with aminomethyl groups at the 2-position (vs. 3-position) may exhibit altered binding affinities due to steric effects .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies on this compound?

  • SAR Strategy :

Analog Synthesis : Modify substituents (e.g., halogens, alkyl chains) on the benzofuran ring or aminomethyl group.

Biological Testing : Screen analogs for activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric parameters.

Computational Modeling : Use molecular docking to predict binding modes with target proteins (e.g., kinases).

  • Case Study : Ethyl 4-chloro-5-aminomethyl derivatives showed enhanced antimicrobial activity compared to unsubstituted analogs, highlighting the role of electron-withdrawing groups .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs?

  • Methods :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis.
  • Resolution Techniques : Employ diastereomeric salt formation or chiral HPLC to separate enantiomers.
    • Validation : Circular Dichroism (CD) or polarimetry to confirm enantiomeric excess (ee) .

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